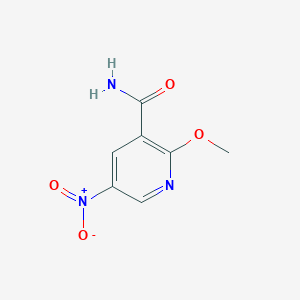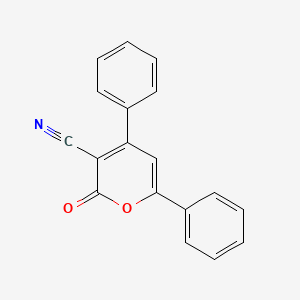
Cobalt tungsten carbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt tungsten carbide is a composite material known for its exceptional hardness, wear resistance, and durability. It is composed of tungsten carbide (WC) and cobalt (Co), where cobalt acts as a binder to hold the tungsten carbide particles together. This combination results in a material that is highly valued in various industrial applications, particularly for cutting tools and wear-resistant surfaces .
Synthetic Routes and Reaction Conditions:
Powder Metallurgy: The most common method for preparing this compound involves powder metallurgy. Tungsten carbide powder is mixed with cobalt powder in precise ratios. The mixture is then compacted under high pressure and sintered at temperatures just below the melting point of cobalt (around 1400-1600°C). .
Electrochemical Preparation: Another method involves the electrochemical preparation of cobalt, tungsten, and tungsten carbide from cemented carbide scrap.
Industrial Production Methods:
Direct Carbonization: This method involves heating tungsten metal with carbon at high temperatures (1400-2000°C) to produce tungsten carbide.
Fluid Bed Process: This lower temperature process reacts tungsten metal or blue tungsten trioxide with a carbon monoxide/carbon dioxide gas mixture and hydrogen gas between 900 and 1200°C.
Types of Reactions:
Oxidation: Tungsten carbide can undergo oxidation to form tungsten trioxide (WO3) when exposed to air at high temperatures.
Reduction: Tungsten carbide can be reduced back to tungsten metal using hydrogen gas at high temperatures.
Substitution: Tungsten carbide can react with other carbides, such as titanium carbide or tantalum carbide, to form mixed carbide compounds.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Reactions with other carbides usually occur at high temperatures in a controlled atmosphere.
Major Products:
Oxidation: Tungsten trioxide (WO3) and cobalt oxide (CoO).
Reduction: Tungsten metal (W) and cobalt metal (Co).
Substitution: Mixed carbide compounds such as tungsten-titanium carbide or tungsten-tantalum carbide
Applications De Recherche Scientifique
Cobalt tungsten carbide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Medicine: Utilized in radiation shielding materials for medical imaging and radiation therapy.
Industry: Widely used in cutting tools, mining equipment, and wear-resistant coatings due to its hardness and durability
Mécanisme D'action
The effectiveness of cobalt tungsten carbide in various applications is primarily due to its unique combination of hardness, toughness, and wear resistance. The cobalt binder provides toughness, preventing the material from being overly brittle, while the tungsten carbide particles contribute to hardness and wear resistance. In cutting tools, the material maintains a sharp edge and resists wear, allowing for efficient machining of hard materials .
Comparaison Avec Des Composés Similaires
Tungsten Carbide (WC): Similar in hardness but lacks the toughness provided by the cobalt binder.
Titanium Carbide (TiC): Also very hard but less dense and less wear-resistant compared to cobalt tungsten carbide.
Tantalum Carbide (TaC): Similar in hardness but more expensive and less commonly used
Uniqueness: this compound stands out due to its balanced combination of hardness, toughness, and wear resistance. The presence of cobalt as a binder enhances its toughness, making it more suitable for applications requiring both hardness and impact resistance .
Propriétés
Numéro CAS |
60674-89-7 |
|---|---|
Formule moléculaire |
CH4CoW |
Poids moléculaire |
258.82 g/mol |
Nom IUPAC |
cobalt;methane;tungsten |
InChI |
InChI=1S/CH4.Co.W/h1H4;; |
Clé InChI |
COLZOALRRSURNK-UHFFFAOYSA-N |
SMILES canonique |
C.[Co].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)


![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)





![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)



